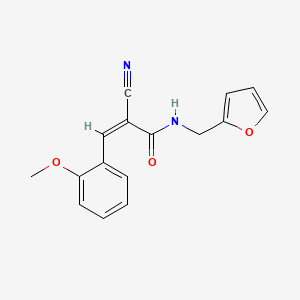
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide is an organic compound with a complex structure that includes a cyano group, a furylmethyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furylmethyl Intermediate: The synthesis begins with the preparation of the furylmethyl intermediate. This can be achieved through the reaction of furfural with a suitable amine under acidic conditions to form the furylmethylamine.
Introduction of the Cyano Group: The next step involves the introduction of the cyano group. This can be done by reacting the furylmethylamine with a cyano-containing reagent such as cyanogen bromide.
Formation of the Acrylamide Structure: The final step involves the formation of the acrylamide structure. This can be achieved by reacting the cyano-furylmethyl intermediate with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the cyano group to an amine group or reduce other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, the methoxy group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Various halides, acids, or bases depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure and reactivity may lead to the discovery of novel therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The cyano group, furylmethyl group, and methoxyphenyl group all contribute to the compound’s reactivity and ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-(2-furylmethyl)-3-phenylacrylamide: Similar structure but lacks the methoxy group.
2-Cyano-N-(2-thienylmethyl)-3-(2-methoxyphenyl)acrylamide: Similar structure but contains a thienyl group instead of a furyl group.
2-Cyano-N-(2-furylmethyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but the methoxy group is in a different position.
Uniqueness
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide is unique due to the specific combination of functional groups and their positions within the molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C16H14N2O3 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O3/c1-20-15-7-3-2-5-12(15)9-13(10-17)16(19)18-11-14-6-4-8-21-14/h2-9H,11H2,1H3,(H,18,19)/b13-9- |
Clé InChI |
RNYRKWLHSXLDEA-LCYFTJDESA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NCC2=CC=CO2 |
SMILES canonique |
COC1=CC=CC=C1C=C(C#N)C(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















